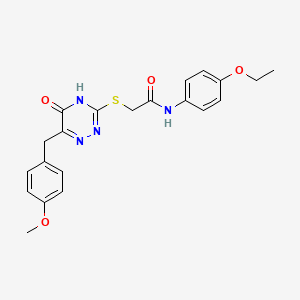
N-(4-Ethoxyphenyl)-2-((6-(4-Methoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-ethoxyphenyl)-2-((6-(4-methoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H22N4O4S and its molecular weight is 426.49. The purity is usually 95%.
BenchChem offers high-quality N-(4-ethoxyphenyl)-2-((6-(4-methoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-ethoxyphenyl)-2-((6-(4-methoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Photolumineszierende Materialien
Überblick: STL269877 zeigt ein bemerkenswertes photolumineszierendes Verhalten, insbesondere im festen Zustand. Seine Emission kann durch Transformationen zwischen Aggregationszuständen zwischen drei verschiedenen Farben umgeschaltet werden . Diese Eigenschaft macht es wertvoll für Anwendungen in der Optoelektronik, Sensorik und Displays.
Anwendungen:Biologische Aktivität
N-(4-ethoxyphenyl)-2-((6-(4-methoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide is a complex organic compound that has garnered interest due to its potential biological activities. This article explores its biological activity, synthesizing relevant research findings and case studies.
Structural Overview
The compound features several functional groups, including:
- Acetamide moiety
- Triazine ring
- Aromatic substituents
These structural components contribute to its diverse chemical reactivity and potential pharmacological applications.
Antimicrobial and Anticancer Properties
Research indicates that compounds containing triazine rings often exhibit significant antimicrobial and anticancer properties. For instance, derivatives of 1,2,4-triazines have been shown to possess anticancer activity against various cell lines, including colon, breast, and melanoma cells. The presence of the triazine ring in N-(4-ethoxyphenyl)-2-((6-(4-methoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide suggests similar potential .
Table 1: Summary of Biological Activities Associated with Triazine Derivatives
| Activity Type | Example Compounds | Cell Lines Tested | IC50 Values (µM) |
|---|---|---|---|
| Anticancer | 2-Alkylthio-5-chloro-N-(1,2,4-triazin-yl)... | HCT116, HeLa | 9 - 83 |
| Antimicrobial | Various triazine derivatives | Not specified | Not specified |
| Anti-inflammatory | 5-(3,4,5-trimethoxybenzyl)-... | RAW264.7 (LPS-induced NO production) | Lower than ibuprofen |
Preliminary studies suggest that N-(4-ethoxyphenyl)-2-((6-(4-methoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide may interact with specific receptors or enzymes. For example:
- It may inhibit nitric oxide (NO) release in inflammatory models.
- The compound could affect the mitogen-activated protein kinases (MAPK) signaling pathway .
Study on Anti-inflammatory Activity
In a study evaluating anti-inflammatory effects, compounds similar to N-(4-ethoxyphenyl)-2-((6-(4-methoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide were tested for their ability to reduce NO levels in LPS-stimulated RAW264.7 cells. The most potent compound in this series showed superior activity compared to standard anti-inflammatory drugs like ibuprofen .
Anticancer Evaluation
Another investigation focused on the anticancer properties of triazine derivatives revealed that compounds with similar structures exhibited varying degrees of cytotoxicity against different cancer cell lines. For instance:
Eigenschaften
IUPAC Name |
N-(4-ethoxyphenyl)-2-[[6-[(4-methoxyphenyl)methyl]-5-oxo-4H-1,2,4-triazin-3-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O4S/c1-3-29-17-10-6-15(7-11-17)22-19(26)13-30-21-23-20(27)18(24-25-21)12-14-4-8-16(28-2)9-5-14/h4-11H,3,12-13H2,1-2H3,(H,22,26)(H,23,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJLBXBQUHQHKBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C(C(=O)N2)CC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














